molecular formula C21H21FN4O4S B2779351 ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-25-2

ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2779351
M. Wt: 444.48
InChI Key: WNSQUNBNEMUVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H21FN4O4S and its molecular weight is 444.48. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

The study by Ahmed et al. (2020) focuses on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives with an α-ketoester functionality. This research contributes to understanding the molecular interactions involving π-hole tetrel bonding. The findings from the study on ethyl 2-triazolyl-2-oxoacetate derivatives, which share structural motifs with the compound , help in understanding how substituents influence molecular interactions, which is crucial for designing molecules with desired properties, such as drug candidates or materials with specific functionalities Ahmed et al., 2020.

Anticancer Properties

The research by Riadi et al. (2021) describes the preparation and biological evaluation of a new quinazolinone-based derivative, showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This study underlines the significance of certain chemical structures in developing effective anti-cancer agents. By exploring similar compounds, researchers can identify key functional groups and structures that contribute to the therapeutic potential of new compounds, thus guiding the synthesis of novel cancer treatments Riadi et al., 2021.

Molecular Docking and Inhibitory Activity

The work by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole emphasizes the importance of understanding molecular stability, conformation, and docking studies in identifying compounds with potential anti-cancer properties. The study highlights the role of computational chemistry in predicting the efficacy of novel compounds as EGFR inhibitors, which is critical in the early stages of drug development Karayel, 2021.

Herbicidal Activities

Research on triazolinone derivatives by Luo et al. (2008) explores their herbicidal activities, highlighting the potential agricultural applications of such compounds. By understanding the action mechanisms and effectiveness of these derivatives, researchers can design more efficient and environmentally friendly herbicides Luo et al., 2008.

properties

IUPAC Name

ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-9-4-5-10-17(16)29-2)12-23-20(28)14-7-6-8-15(22)11-14/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSQUNBNEMUVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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